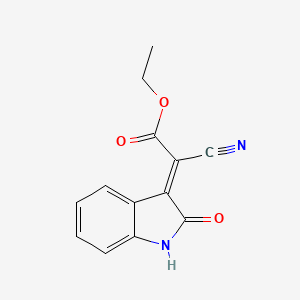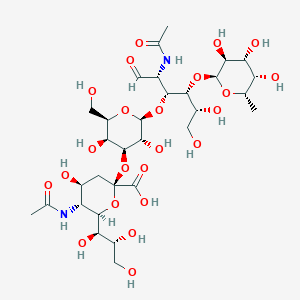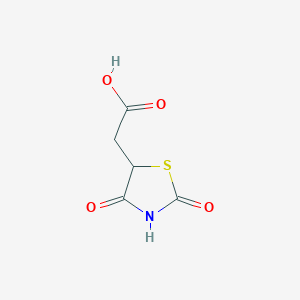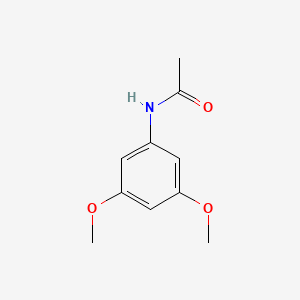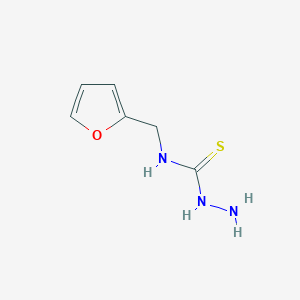
4-(2-Furfuryl)-3-thiosemicarbazide
Overview
Description
4-(2-Furfuryl)-3-thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides, which are known for their utility in the synthesis of various heterocyclic compounds. These compounds are characterized by the presence of a thiosemicarbazide moiety, which is a functional group containing nitrogen, sulfur, and hydrogen atoms. The furfuryl group attached to the thiosemicarbazide indicates the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the ring atoms.
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives, including those with furfuryl substituents, typically involves the reaction of isothiocyanates with hydrazides or the reaction of thiosemicarbazide with electrophilic compounds. For instance, 1-(3-Hydroxy-2-naphthoyl)-4-substituted thiosemicarbazides were synthesized by reacting 3-hydroxy-2-naphthoic acid hydrazide with various isothiocyanates, confirming the structures using spectral methods and elemental analysis . Although the specific synthesis of 4-(2-Furfuryl)-3-thiosemicarbazide is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of thiosemicarbazide derivatives is crucial for their reactivity and the formation of heterocyclic compounds. The presence of multiple electrophilic sites in these molecules allows for various chemical transformations. For example, the reaction of 5-aryl-3H-furan-2-ones with thiosemicarbazide under basic catalysis leads to the formation of substituted triazole structures, showcasing the reactivity of the furan ring and the thiosemicarbazide moiety .
Chemical Reactions Analysis
Thiosemicarbazide derivatives are versatile intermediates in the synthesis of heterocyclic compounds. They can react with different electrophiles to form thiazole, pyrazole, and 1,3,4-thiadiazine derivatives, as demonstrated by the reaction of 4-Phenyl-3-thiosemicarbazide derivatives with various electrophiles . Similarly, the reaction of 5-nitrofurfuryl bromide with 1-benzylidenethiosemicarbazides leads to thiosemicarbazonium salts, which can undergo cyclization to form thiazole and triazole rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazide derivatives are influenced by their molecular structure. These compounds often exhibit significant biological activities, such as fungicidal and bactericidal properties, as seen in the synthesized products of 4-Phenyl-3-thiosemicarbazide derivatives . The presence of the furfuryl group and the nitro group in the structure can further modulate these properties, as indicated by the synthesis of 4-acetyl- and 2,4-di-acetyl-1-benzylidene-3-(5-nitro-2-furfuryl)thiosemicarbazides .
Scientific Research Applications
-
Catalytic Hydrogenation of Furfural
- Application: Furfural is considered a promising platform molecule derived from biomass. Its hydrogenation is a versatile reaction to upgrade furanic components to biofuels .
- Method: The hydrogenation of furfural can lead to many downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols .
- Results: The selective hydrogenation of furfural can be modified by varying the types of catalyst (nature of metal, support, and preparation method) and reaction conditions .
-
Biological Transformations of Furanic Platform Molecules
- Application: The compounds belonging to the furan platform, including furfural, are among the best known due to their reactivity. They are identified among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .
- Method: Biocatalytic and fermentative methods for the bioconversion of furans have been explored, proposing processes of lower cost and low environmental impact .
- Results: This field presents the oxidation and reduction products of furfural obtained by biological processes, using cells or enzymes .
-
- Application: Furfuryl acetate is obtained from the esterification of biomass derivative furfuryl alcohol which has potential applications as a biofuel additive, fragrance, and flavoring agent .
- Method: The synthesis of furfuryl acetate involves acid-catalyzed reactions such as esterification .
- Results: The integration of experimental outcomes with DFT studies to develop a method .
-
Catalytic Decarbonylation of Furfural
- Application: Furfural can be transformed into furan and tetrahydrofuran (THF) via catalytic decarbonylation and successive hydrogenation .
- Method: The process involves the use of various catalysts and high temperatures .
- Results: Furan and THF are important feedstocks for organic synthesis and are used in the production of medicines and perfumes .
-
Production of Furfuryl Alcohol (FAL)
- Application: FAL is an important product produced from the catalytic hydrogenation of furfural .
- Method: The furfural feedstock is fed into a packed column through an evaporator system by a dosed quantity of H2 introduced at the bottom of the reaction column in a counter-current system .
- Results: FAL has potential applications as a biofuel additive, fragrance, and flavoring agent .
-
Catalytic Hydrogenation of Furfural
- Application: Furfural is considered a promising platform molecule derived from biomass. Its hydrogenation is a versatile reaction to upgrade furanic components to biofuels .
- Method: The hydrogenation of furfural can lead to many downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols .
- Results: The selective hydrogenation of furfural can be modified by varying the types of catalyst (nature of metal, support, and preparation method) and reaction conditions .
-
Chemical Transformation of Sugars
- Application: Chemical transformation of sugars, which are made up of monosaccharide and disaccharides (glucose, fructose, xylose), is the most important and explored reaction pathway due to its availability in biomass primary compounds .
- Method: Three important nonpetroleum-based chemicals, i.e. furfural (FUR), 5-hydroxymethylfurfural (5-HMF) and levulinic acid (LA), are derived via thermal dehydration of pentose and hexose sugars .
- Results: FUR is one of the important chemicals derived from biomass and also one of the key derivatives for producing significant nonpetroleum-derived chemicals .
-
Production of Furfuryl Alcohol (FAL)
- Application: FAL is an important product produced from the catalytic hydrogenation of furfural .
- Method: The furfural feedstock is fed into a packed column through an evaporator system by a dosed quantity of H2 introduced at the bottom of the reaction column in a counter-current system .
- Results: FAL has potential applications as a biofuel additive, fragrance, and flavoring agent .
Future Directions
The global interest and need to reduce the dependency on crude oil for energy have motivated and directed the researchers and scientists to explore the field of biomass as a source of energy especially for transportation fuels for vehicles . Gradual development of technology has shifted the interest to derive the conventional petroleum-based chemicals from biomass components with functional groups . Henceforth catalytic reactions, various chemical routes via heterogeneous catalysis, homogeneous processes, enzyme reactions for transformation and conversion of lignocellulosic biomass to various bio-based value-added chemicals have been extensively and widely explored .
properties
IUPAC Name |
1-amino-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c7-9-6(11)8-4-5-2-1-3-10-5/h1-3H,4,7H2,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKUNUQYDORCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352315 | |
| Record name | N-[(Furan-2-yl)methyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Furfuryl)-3-thiosemicarbazide | |
CAS RN |
96860-19-4 | |
| Record name | N-[(Furan-2-yl)methyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96860-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






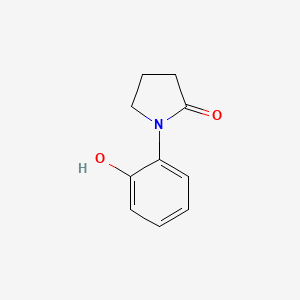

![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)
